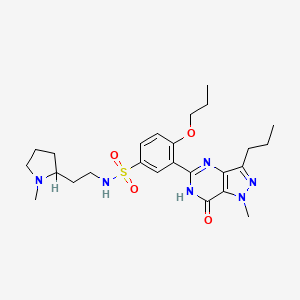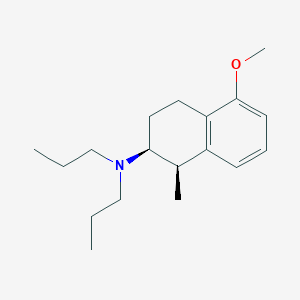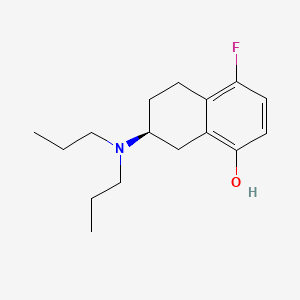
キシリルカルブ
説明
Xylylcarb is an esterase with broad substrate specificity . It contributes to the inactivation of the neurotransmitter acetylcholine and can degrade neurotoxic organophosphate esters .
Molecular Structure Analysis
The molecular formula of Xylylcarb is C10H13NO2 . Its molecular weight is 179.22 . The International Chemical Identifier (InChI) is InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
Xylylcarb has a molecular weight of 179.22 . Its molecular formula is C10H13NO2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用
殺虫剤
キシリルカルブは、カルバメート系殺虫剤 です。カルバミン酸から誘導され、有機リン系殺虫剤と同様に昆虫を殺します 。家庭、庭、農業で広く使用されています .
殺虫剤
キシリルカルブは、カルバメート系殺虫剤 です。ジメチルカルブのエステルであり、咀嚼性および吸汁性昆虫の防除に使用されます 。防除される害虫の例としては、ヨコバイ、ウンカ、カイガラムシなどがあります .
アセチルコリンエステラーゼ阻害剤
キシリルカルブは、コリンエステラーゼまたはアセチルコリンエステラーゼ(AChE)阻害剤 です。カルバメートは、酵素の活性部位をカルバモイル化することにより、コリンエステラーゼと不安定な複合体を形成します 。この阻害は可逆的です .
非全身性作用機序
キシリルカルブは非全身性 です。アセチルコリンエステラーゼの作用を阻害する酵素阻害剤であり、アセチルコリンをコリンと酢酸に分解するのを助けます .
環境への影響
キシリルカルブなどのカルバメート系殺虫剤は、ハチ目に対して非常に毒性が高いため、採餌中のミツバチや寄生バチに曝露しないように注意する必要があります 。カルバメートの中には、植物内に転流するものもあり、効果的な全身処理となっています .
ヒトの健康への影響
キシリルカルブは、アセチルコリンエステラーゼ阻害剤であるため、ヒトの健康に対する警戒レベルが高いです 。しかし、コリンエステラーゼに対する阻害効果は一般的に短時間です .
作用機序
Target of Action
Xylylcarb, also known as MPMC, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system where it helps in the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
Xylylcarb is a non-systemic carbamate insecticide . It acts as an enzyme inhibitor that interferes with the action of acetylcholinesterase . By inhibiting AChE, Xylylcarb prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . This excess acetylcholine can interfere with the normal functioning of the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by Xylylcarb is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, Xylylcarb disrupts this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Xylylcarb are not readily available, carbamate insecticides, in general, are known to be absorbed through the gastrointestinal tract, skin, and lungs. They are widely distributed in the body and are primarily metabolized by the liver. The metabolites are then excreted in the urine .
Result of Action
The inhibition of AChE by Xylylcarb leads to an overstimulation of the nervous system. This can result in a range of symptoms, from mild effects like salivation and tremors to more severe effects like seizures and even death, depending on the level of exposure .
Action Environment
The efficacy and stability of Xylylcarb can be influenced by various environmental factors. For instance, its effectiveness can be reduced in alkaline conditions or in the presence of certain types of soil or organic matter. Additionally, factors like temperature, humidity, and sunlight can affect its stability and persistence in the environment .
生化学分析
Biochemical Properties
Xylylcarb plays a critical role in biochemical reactions, particularly as an inhibitor of the enzyme acetylcholinesterase (EC 3.1.1.7) . By inhibiting this enzyme, Xylylcarb prevents the breakdown of acetylcholine into choline and acetic acid, leading to an accumulation of acetylcholine in synaptic clefts. This accumulation results in prolonged stimulation of acetylcholine receptors, which can disrupt normal nerve function. Xylylcarb also interacts with other carboxylic ester hydrolases, further influencing biochemical pathways involving ester hydrolysis .
Cellular Effects
Xylylcarb affects various types of cells and cellular processes. In neurons, the inhibition of acetylcholinesterase by Xylylcarb leads to excessive stimulation of acetylcholine receptors, which can cause continuous nerve impulses and potentially result in neurotoxicity. This compound can also influence cell signaling pathways by altering the levels of acetylcholine, which is a key neurotransmitter involved in numerous signaling cascades. Additionally, Xylylcarb may impact gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of Xylylcarb involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s catalytic triad. This covalent modification inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. Xylylcarb’s inhibitory effect on acetylcholinesterase is reversible, meaning that the enzyme can eventually regain its activity once the inhibitor is removed. This reversible inhibition distinguishes Xylylcarb from other more persistent inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xylylcarb can change over time. The stability of Xylylcarb is influenced by factors such as temperature, pH, and exposure to light. Over time, Xylylcarb may degrade into less active or inactive compounds, reducing its efficacy as an acetylcholinesterase inhibitor. Long-term exposure to Xylylcarb in in vitro or in vivo studies has shown that it can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of Xylylcarb vary with different dosages in animal models. At low doses, Xylylcarb can effectively inhibit acetylcholinesterase without causing significant toxicity. At higher doses, Xylylcarb can lead to severe neurotoxic effects, including convulsions, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level must be reached before significant inhibition of acetylcholinesterase occurs. Toxic or adverse effects at high doses highlight the importance of careful dosage management in the use of Xylylcarb .
Metabolic Pathways
Xylylcarb is involved in metabolic pathways that include its hydrolysis by carboxylic ester hydrolases. The primary metabolic pathway for Xylylcarb involves its conversion to 3,4-dimethylphenol and methylcarbamic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. Xylylcarb’s interaction with enzymes and cofactors in these pathways can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Xylylcarb is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The localization and accumulation of Xylylcarb can affect its efficacy and toxicity, as higher concentrations in certain tissues may lead to more pronounced effects .
Subcellular Localization
Xylylcarb’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Xylylcarb may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The subcellular localization of Xylylcarb can impact its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
(3,4-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYTPVNMWIZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058032 | |
| Record name | Xylylcarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2425-10-7 | |
| Record name | Xylylcarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylylcarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,4-dimethyl-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylylcarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLYLCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999840EDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MPMC exert its insecticidal effect?
A1: MPMC, like other carbamate insecticides, functions as a cholinesterase inhibitor. [] While the specific details of its interaction with insect cholinesterase are not elaborated upon in the provided research, it can be inferred that MPMC binds to the enzyme's active site, preventing the breakdown of acetylcholine. This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately leading to insect death.
Q2: Does the research mention any catalytic properties or applications of MPMC?
A2: The research papers provided primarily focus on the insecticidal activity and analytical methods for MPMC. They do not explore any catalytic properties or applications of the compound. Therefore, no conclusions can be drawn regarding its use as a catalyst.
Q3: Has computational chemistry been employed in MPMC research?
A6: While the provided research papers do not discuss the use of computational chemistry for studying MPMC directly, one study mentions the use of molecular docking to investigate the interaction between licorice chalcone A (a potential anti-pseudo-allergic compound) and the MAS-related G protein-coupled receptor-X2 (MRGPRX2). [] This suggests that computational methods like molecular docking could be employed to explore the interaction of MPMC with its target, cholinesterase, or other potential binding partners.
Q4: How do structural modifications of MPMC affect its insecticidal activity?
A7: While the provided research focuses primarily on MPMC, one study investigated the insecticidal activity of various carbamates, including MPMC, against different planthopper and leafhopper species. [] The study showed that the presence and position of substituents on the phenyl ring can significantly affect the insecticide's toxicity to different insect species. For instance, Diazinon exhibited lower toxicity towards brown planthoppers compared to other species. This highlights the importance of structural modifications in influencing the compound's selectivity and effectiveness against specific pests.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)

![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)
![7-(2-Chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[4,5]pyrido[3,2,1-ij]cyclopenta[c]quinoline-2-carboxylic acid](/img/structure/B1683354.png)

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)


![sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1683367.png)


![(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide](/img/structure/B1683371.png)
